Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-

Descripción general

Descripción

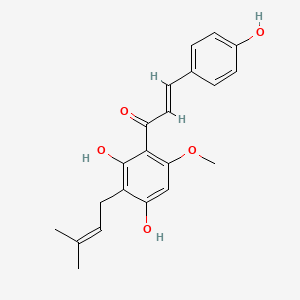

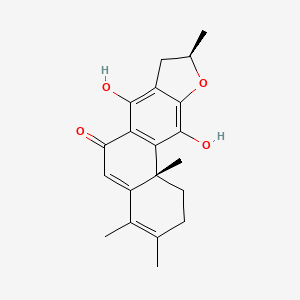

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is a naturally occurring diterpenoid compound with the molecular formula C20H22O4 and a molecular weight of 326.39 g/mol . It is typically found in the roots of the plant Clerodendrum bungei Steud . Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is known for its distinctive orange powder form and has been studied for its various biological activities, including cytotoxicity and inhibition of cell proliferation .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Uncinatone, also known as Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-, is a natural organic compound extracted from the plant Uncaria rhynchophylla . This compound has been the subject of numerous studies due to its significant biological activities.

Target of Action

Uncinatone primarily targets the complement system and nitric oxide production in RAW 264.7 macrophages . The complement system is a part of the immune system that enhances the ability of antibodies and phagocytic cells to clear microbes and damaged cells from an organism, promote inflammation, and attack the pathogen’s cell membrane.

Mode of Action

Uncinatone exhibits inhibitory activity against the complement system, thereby potentially modulating immune responses . It also inhibits lipopolysaccharide-induced nitric oxide production in macrophages . Nitric oxide plays a crucial role in several physiological processes, including vasodilation, immune response, and neurotransmission. By inhibiting its production, Uncinatone may influence these processes.

Result of Action

Uncinatone has been found to exhibit significant antioxidant activity, protecting cells from oxidative damage . It also shows anti-tumor, anti-viral, and vasodilatory effects . Additionally, Uncinatone has been found to have calming, anti-anxiety, and anti-depressant effects .

Action Environment

The action of Uncinatone can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action might be affected by factors such as temperature, pH, and the presence of other compounds . Moreover, the compound’s interaction with gut microbiota could also play a role in its overall effect .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- can be isolated from natural sources using preparative high-performance liquid chromatography (prep-HPLC) . This method involves the separation of compounds based on their interactions with the stationary and mobile phases in the chromatography column. The process typically includes sample preparation, method development, and sample workup .

Industrial Production Methods

Industrial production of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- involves the extraction of the compound from the roots of Clerodendrum bungei Steud using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using prep-HPLC to obtain a high-purity product suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields and product purity .

Major Products Formed

The major products formed from the chemical reactions of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- include various derivatives with enhanced biological activities .

Comparación Con Compuestos Similares

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis- is structurally similar to other diterpenoids, such as Villosin C and Teuvincenone H . These compounds share similar core structures but differ in their functional groups and substructures . The unique features of Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-, such as its specific cytotoxic and immunomodulatory activities, distinguish it from other similar compounds .

List of Similar Compounds

- Villosin C (CAS: 160927-81-1)

- Teuvincenone H (CAS: 142299-73-8)

- 19-Hydroxyteuvincenone F

Phenanthro(3,2-b)furan-6(2H)-one, 1,8,9,11b-tetrahydro-7,11-dihydroxy-3,4,9,11b-tetramethyl-, cis-’s unique combination of biological activities and structural features makes it a valuable compound for scientific research and industrial applications.

Propiedades

IUPAC Name |

(9R,11bR)-7,11-dihydroxy-3,4,9,11b-tetramethyl-1,2,8,9-tetrahydronaphtho[2,1-f][1]benzofuran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O4/c1-9-5-6-20(4)13(11(9)3)8-14(21)15-16(20)18(23)19-12(17(15)22)7-10(2)24-19/h8,10,22-23H,5-7H2,1-4H3/t10-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQGPVLVWUUPQMQ-CFMSYZGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C3=C(C(=C2O1)O)C4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC2=C(C3=C(C(=C2O1)O)[C@@]4(CCC(=C(C4=CC3=O)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-92-7 | |

| Record name | Uncinatone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099624927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

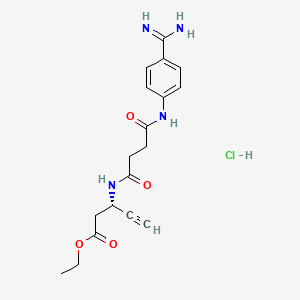

![5-(2,2-Diphenylacetyl)-4-[(4-methoxy-3-methylphenyl)methyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1683315.png)

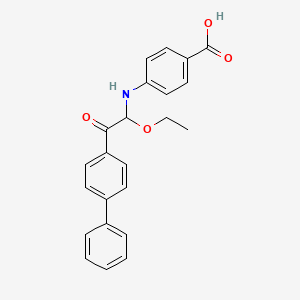

![(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid](/img/structure/B1683328.png)

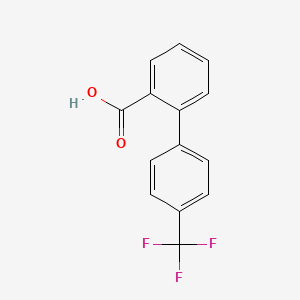

![12-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-12-azapentacyclo[7.5.0.02,7.03,5.04,8]tetradecane-11,13-dione](/img/structure/B1683330.png)